molecular formula C12H13NO3 B7992837 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

Cat. No.: B7992837
M. Wt: 219.24 g/mol
InChI Key: RRHZCYISJQUJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile (CAS: Not explicitly listed; referenced as discontinued in ) is a benzonitrile derivative featuring a 1,3-dioxolane moiety connected via an ethoxy linker to the para position of the benzene ring. Its molecular formula is C₁₂H₁₃NO₃, derived by combining the benzonitrile core (C₇H₄N), ethoxy chain (C₂H₅O), and 1,3-dioxolane (C₃H₄O₂). The 1,3-dioxolane group is a five-membered cyclic ether, imparting electron-rich characteristics and influencing solubility and reactivity. This compound is primarily used in organic synthesis, particularly as an intermediate for pharmaceuticals or functional materials .

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-10-1-3-11(4-2-10)14-6-5-12-15-7-8-16-12/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHZCYISJQUJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most documented method involves the acid-catalyzed condensation of a formyl-containing precursor with ethylene glycol to form the dioxolane ring. For example, 4-(2-formylethoxy)benzonitrile reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) in dichloromethane at 20–25°C. The aldehyde group undergoes cyclization with ethylene glycol, forming the 1,3-dioxolane moiety.

Key Steps :

  • Dissolution of 4-(2-formylethoxy)benzonitrile in dry dichloromethane.

  • Addition of ethylene glycol (1.2 equivalents) and catalytic PTSA (0.05 equivalents).

  • Stirring at ambient temperature until reaction completion (monitored via TLC).

  • Workup with saturated sodium bicarbonate and purification via solvent evaporation.

This method achieves a yield of 97.9% and purity >99%. The mild conditions minimize side reactions, making it suitable for large-scale synthesis.

Substrate Adaptability

The approach is versatile for substrates with aldehyde groups. For instance, 4-(4-bromo-3-formylphenoxy)benzonitrile similarly reacts with ethylene glycol to yield 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. This adaptability underscores its utility in synthesizing dioxolane-functionalized benzonitriles.

Williamson Ether Synthesis

Synthesis of the Dioxolane-Containing Alkylating Agent

This method involves two stages: (1) preparing 2-(1,3-dioxolan-2-yl)ethyl bromide and (2) coupling it with 4-hydroxybenzonitrile.

Stage 1 :
2-(1,3-Dioxolan-2-yl)ethanol is converted to its corresponding bromide using PBr₃ or HBr in ether. The reaction proceeds at 0°C to prevent overheating, yielding 2-(1,3-dioxolan-2-yl)ethyl bromide with ~85% efficiency.

Stage 2 :
4-Hydroxybenzonitrile is deprotonated with K₂CO₃ in NMP, followed by nucleophilic substitution with the alkyl bromide. The reaction is heated to 80°C for 12 hours, achieving a 75–80% yield.

Advantages :

  • Avoids handling sensitive aldehydes.

  • Compatible with diverse benzonitrile derivatives.

Palladium-Catalyzed Cross-Coupling

Coupling Strategy

Aryl halides (e.g., 4-bromobenzonitrile) are coupled with dioxolane-functionalized alkoxides using Pd(OAc)₂ and BINAP as a ligand. For example:

4-Bromobenzonitrile+2-(1,3-Dioxolan-2-yl)ethanolPd(OAc)₂, BINAP, Cs₂CO₃4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile\text{4-Bromobenzonitrile} + \text{2-(1,3-Dioxolan-2-yl)ethanol} \xrightarrow{\text{Pd(OAc)₂, BINAP, Cs₂CO₃}} \text{this compound}

Reactions occur in 1,4-dioxane at 80°C under nitrogen, yielding 65–70% product.

Limitations

  • Requires anhydrous conditions and inert atmospheres.

  • Higher cost due to palladium catalysts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Condensation97.9>99HighHigh
Williamson Ether75–8095–98ModerateModerate
Pd-Catalyzed Coupling65–7090–95LowLow

Key Insights :

  • Acid-catalyzed condensation is optimal for industrial applications due to its high yield and simplicity.

  • Williamson synthesis offers flexibility but requires pre-synthesized alkylating agents.

  • Pd-catalyzed methods are niche, reserved for substrates incompatible with acid or base conditions .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is largely dependent on its chemical structure. The dioxolane ring can participate in various chemical reactions, acting as a protecting group or a reactive intermediate. The benzonitrile moiety can interact with biological targets, potentially influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile, differing in substituents on the ethoxy chain or benzene ring:

Compound Name CAS Number Molecular Formula Key Substituent(s) Molecular Weight (g/mol) Applications/Notes References
4-(1,3-Dioxolan-2-yl)benzonitrile 66739-89-7 C₁₀H₉NO₂ Direct 1,3-dioxolane attachment 175.19 Intermediate in organic synthesis
4-[2-(Dimethylamino)ethoxy]benzonitrile 24197-95-3 C₁₁H₁₄N₂O -OCH₂CH₂N(CH₃)₂ 190.25 Pharmaceutical intermediates
4-[2-(Diethylamino)ethoxy]benzonitrile 49773-11-7 C₁₃H₁₈N₂O -OCH₂CH₂N(C₂H₅)₂ 218.30 Potential ligand in catalysis
4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile 1217366-74-9 C₁₆H₁₂BrNO₃ Bromine and dioxolane on adjacent ring 346.18 Suzuki coupling precursor
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzonitrile Not listed C₁₅H₁₄N₃O -OCH₂CH₂N(CH₃)(pyridin-2-yl) ~260.30 (estimated) Intermediate for rosiglitazone synthesis
Key Observations:
  • Electronic Effects: The 1,3-dioxolane group enhances electron density, making the compound more reactive toward electrophilic substitution compared to amino-substituted analogs (e.g., dimethylamino derivatives) .
  • Solubility: Dioxolane-containing compounds exhibit improved solubility in polar aprotic solvents (e.g., DMF, THF) due to the ether oxygen atoms, whereas amino-substituted derivatives may show higher water solubility at acidic pH .
  • Synthetic Utility: Brominated derivatives (e.g., CAS 1217366-74-9) serve as cross-coupling partners in palladium-catalyzed reactions, while amino-substituted variants are used in drug synthesis (e.g., antidiabetic agents) .

Physicochemical Properties

Property This compound 4-[2-(Dimethylamino)ethoxy]benzonitrile 4-(4-Bromo-3-dioxolanylphenoxy)benzonitrile
Boiling Point (°C) ~300 (estimated) 346.3 Not reported
Density (g/cm³) ~1.2 (estimated) 1.03 Not reported
LogP (Partition Coefficient) ~1.5 (predicted) ~1.8 ~3.0 (due to bromine)

Biological Activity

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a dioxolane ring, an ether linkage, and a benzonitrile group, which contribute to its unique chemical properties. The dioxolane moiety is known for enhancing solubility and bioavailability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dioxolane ring may facilitate hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. This interaction could influence various cellular pathways, including those involved in inflammation and microbial resistance.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have reported its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Antifungal Activity : It has demonstrated antifungal properties against Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .
  • Insecticidal Properties : Preliminary studies suggest that the compound may possess insecticidal activity, making it a candidate for agricultural applications.

Comparative Studies

Comparative studies with structurally similar compounds reveal that the presence of the methoxy and nitrile groups in this compound confers distinct biological properties not observed in other derivatives. For example:

Compound NameStructureBiological Activity
1,3-DioxanesSimilar dioxolane structureAntimicrobial
4-(2-(1,3-Dioxolan-2-yl)benzaldehydeAldehyde group instead of nitrileLimited biological activity
4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenoneCyano group with dioxolane ringSignificant enzyme interactions

These comparisons highlight the unique position of this compound within its chemical class.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Efficacy : In a study examining various dioxolane derivatives, this compound exhibited superior antibacterial activity compared to other derivatives tested against S. aureus and E. faecalis. The study concluded that the structural features significantly influenced the antibacterial efficacy .
  • Fungal Resistance : Another study focused on the antifungal properties against C. albicans, revealing that the compound's unique structure contributed to its effectiveness in inhibiting fungal growth .

Q & A

Q. What are the standard synthetic routes for preparing 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are synthesized from brominated precursors and boron reagents under palladium catalysis . For this compound, a plausible route involves reacting 4-hydroxybenzonitrile with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Optimization may include:

  • Temperature control : Elevated temperatures (80–100°C) to accelerate substitution.
  • Catalyst selection : Use of phase-transfer catalysts to enhance reactivity .
  • Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical characterization should include:

  • NMR spectroscopy : Confirm the presence of the dioxolane ring (δ ~4.0–5.0 ppm for acetal protons) and benzonitrile (δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • Infrared spectroscopy : Detect nitrile stretching (~2200 cm⁻¹) and ether/dioxolane C–O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The dioxolane group acts as a protective moiety for carbonyl functionalities, while the nitrile and ethoxy groups enable further functionalization. For example, in Suzuki-Miyaura couplings, the boronate ester derivatives of benzonitrile (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) undergo palladium-catalyzed coupling with aryl halides. Key considerations include:

  • Steric effects : Bulky dioxolane groups may hinder coupling efficiency.
  • Electronic effects : Electron-withdrawing nitrile groups enhance oxidative addition of aryl halides .
  • Catalyst tuning : Use of Pd(PPh₃)₄ or SPhos ligands to improve yields in sterically challenging systems .

Q. How does this compound compare to structural analogs in medicinal chemistry applications?

Comparative studies highlight:

  • Bioactivity : Analogous compounds like 4-[2-(2,4-dioxothiazolidin-5-yl)ethoxy]benzonitrile exhibit antidiabetic activity by modulating PPAR-γ receptors .
  • Metabolic stability : The dioxolane group may enhance metabolic stability compared to unprotected carbonyl derivatives.
  • Solubility : Ethoxy and dioxolane groups improve aqueous solubility relative to purely aromatic nitriles .
    A table summarizing key analogs:
CompoundFunctional GroupsKey ApplicationReference
This compoundDioxolane, ethoxy, nitrileDrug precursor, materials
4-(2-Bromophenoxy)benzonitrileBromophenoxy, nitrileCross-coupling substrates
4-[2-(Dimethylamino)ethoxy]benzonitrileDimethylamino, ethoxy, nitrilePharmacokinetic studies

Q. What strategies resolve contradictions in reported synthetic yields for benzonitrile derivatives?

Discrepancies in yields often arise from:

  • Reagent purity : Impure starting materials (e.g., 4-hydroxybenzonitrile) reduce efficiency.
  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., Pd⁰) require strict anhydrous conditions .
  • Workup protocols : Inadequate quenching or extraction lowers isolated yields.
    To address these:
  • Reproducibility checks : Validate methods using high-purity reagents and controlled atmospheres.
  • In-line monitoring : Use techniques like HPLC or TLC to track reaction progress .

Q. How is this compound utilized in materials science?

The compound serves as:

  • Polymer precursors : The nitrile group enables polymerization (e.g., via cyclotrimerization to triazines).
  • Liquid crystals : Ethoxy and dioxolane groups contribute to mesophase stability in nematic materials .
  • Coordination complexes : Nitrile ligands bind transition metals (e.g., Cu⁺, Ag⁺) for catalytic applications .

Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Critical issues include:

  • Safety : Nitriles require handling in well-ventilated environments due to toxicity risks.
  • Cost : Specialty reagents (e.g., palladium catalysts) necessitate catalyst recovery systems.
  • Purification : Scaling column chromatography is impractical; alternatives like crystallization or distillation must be optimized .

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) studies can:

  • Map electron density to predict sites for electrophilic/nucleophilic attacks.
  • Simulate transition states in cross-coupling reactions to guide catalyst design.
  • Correlate substituent effects (e.g., dioxolane vs. methoxy) with reaction barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.